molecular formula C28H22F2N4O4 B560021 PDK1 inhibitor CAS No. 1001409-50-2

PDK1 inhibitor

Número de catálogo B560021
Número CAS: 1001409-50-2
Peso molecular: 516.5
Clave InChI: GCWCGSPBENFEPE-VWLOTQADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PDK1 inhibitors are small molecules that control the biological activity of PDK1 . PDK1, or Phosphoinositide-dependent kinase-1, is a master kinase of the protein A, G, and C (AGC) family kinases that play important roles in regulating cancer cell proliferation, survival, and metabolism .


Molecular Structure Analysis

PDK1 possesses a protein interaction fragment (PIF) pocket, which is a well-known protein-protein interaction (PPI) that targets allosteric modulators . A novel pyrazolo pyridine molecule was identified as an allosteric modulator that binds to the PPI site . The metadynamics simulations with free energy profiles further revealed the conformational allosteric changes stimulated on the protein structure upon ligand binding .


Chemical Reactions Analysis

PDK1 plays a crucial role in various chemical reactions in the body. For instance, it can phosphorylate Pyruvate Dehydrogenase (PDH), inhibiting pyruvate fluxes into the tricarboxylic acid (TCA) cycle and to oxidative phosphorylation (OXPHOS) . Inhibition of PDK1 can lead to enhanced glycolysis in the cytoplasm and suppression of oxidative phosphorylation in the mitochondria .

Aplicaciones Científicas De Investigación

  • Cancer Cell Inhibition and Tumorigenesis : PDK1 inhibitors have been studied for their role in inhibiting cancer cell growth and tumorigenesis. The unique binding mode of certain PDK1 inhibitors, such as compound 7, has been found to selectively impair cancer cell migration, invasion, and anchorage-independent growth, highlighting a potential role in cancer treatment (Nagashima et al., 2010).

  • Antiproliferative Activity : PDK1 inhibitors have demonstrated antiproliferative activity against specific cancer cell lines, suggesting their utility as anticancer agents. This is supported by the observed reduction in phosphorylation of PDK1 substrates and subsequent impact on cancer cell proliferation (Medina et al., 2011).

  • Targeting Metabolic Pathways in Cancer Cells : JX06, a selective covalent inhibitor of PDK1, has been shown to influence cancer cell metabolism by shifting from aerobic glycolysis to oxidative stress, leading to apoptosis. This underlines the importance of PDK1 in cancer cell metabolism and the Warburg effect (Sun et al., 2015).

  • Pharmacological Potential in Cancer Treatment : The discovery of potent and selective PDK1 inhibitors offers insights into the pharmacological potential of targeting PDK1 in cancer therapy. These inhibitors can help further understand the role of PDK1 in cancer biology and assess their therapeutic efficacy (Medina, 2013).

  • Virtual Screening and Molecular Docking for Novel Inhibitors : Advances in virtual screening and molecular docking have led to the identification of novel PDK1 inhibitors. These approaches enable the exploration of new scaffolds and structures for designing potent inhibitors (Zhang et al., 2012).

  • Patent Review of PDK1 Modulators : Over 50 patents on PDK1 disruptors and modulators have been published since 1998, demonstrating the continued interest in developing small molecules that can modulate PDK1 activity. Most of these molecules act as ATP mimetics and aim to achieve selectivity through unique binding pockets (Hossen et al., 2015).

  • Ligand-Based Pharmacophore Modeling and QSAR Analysis : Combining ligand-based pharmacophore modeling with QSAR and ROC analysis has led to the discovery of novel PDK1 inhibitors, offering potential as anticancer agents (Mansi et al., 2019).

  • Breast Cancer Treatment : In a spontaneous mouse tumor model, PDK1 inhibition has been shown to delay tumor initiation, progression, and metastasis in breast cancer. This suggests that PDK1 could be a potential therapeutic target for breast cancer, particularly when combined with an Erk1/2 inhibitor (Du et al., 2016).

Mecanismo De Acción

PDK1 inactivates PDH through phosphorylation, leading to enhanced glycolysis in the cytoplasm and suppression of oxidative phosphorylation in the mitochondria . This mechanism of action is crucial in various cellular processes, including glucose metabolism and joint homeostasis .

Safety and Hazards

While the specific safety and hazards of PDK1 inhibitors are not detailed in the available resources, it’s important to note that any therapeutic use of these inhibitors should be under the guidance of a healthcare professional. In some studies, PDK1 has been implicated in certain pathological conditions. For instance, PDK1 knockout mice were severely growth retarded and died at around E9.0 .

Propiedades

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCGSPBENFEPE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678515
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001409-50-2
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.